Harringtonine

Oncology Solid Tumor Clonogenic Assay

Harringtonine (CAS 26833-85-2) is the definitive intermediate-potency cephalotaxine ester for translational research programs that require a calibrated benchmark distinct from homoharringtonine. Its unique ester side chain—differing by a single methylene group—drives quantifiable divergence in solid-tumor potency (mean ID50 ratio of 5.2 under continuous exposure), selective activity against ovarian and endometrial carcinoma at 0.01 µg/mL, and well-characterized hydrolytic degradation to 4′-demethyl-harringtonine under alkaline/high-temperature conditions. With an IC50 of 30 nM against K562 cells, HT sits precisely between the inactive cephalotaxine nucleus (2000 nM) and the more potent HHT (14 nM), enabling precise quantification of side-chain SAR. It also serves as a validated positive control for CHIKV replication inhibition (EC50 0.24 µM) with established post-entry mechanism-of-action data. Procure HT when your experimental design demands a stability-sensitive, tissue-selective reference compound that cannot be substituted by homoharringtonine.

Molecular Formula C28H37NO9
Molecular Weight 531.6 g/mol
CAS No. 26833-85-2
Cat. No. B1672945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarringtonine
CAS26833-85-2
Synonymsharringtonine
harringtonine hydrochloride
harringtonine, (R)-isomer
harringtonine, (S)-isome
Molecular FormulaC28H37NO9
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
InChIInChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23-,24-,27+,28-/m1/s1
InChIKeyHAVJATCHLFRDHY-KSZYUSJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Harringtonine (CAS 26833-85-2): Cephalotaxine Ester Alkaloid for Translational Research and Antitumor Studies


Harringtonine (CAS 26833-85-2) is a naturally occurring cephalotaxine ester alkaloid isolated from the bark and branches of Cephalotaxus harringtonia . It functions as a potent inhibitor of eukaryotic protein synthesis by binding to the 60S ribosomal subunit and blocking the elongation phase of translation [1]. Unlike its more clinically prominent methylene-bearing analog homoharringtonine (HHT; omacetaxine mepesuccinate), harringtonine possesses a distinct ester side chain that confers a unique profile of antitumor potency, differential solid tumor selectivity, and defined degradation pathways under specific pH and temperature conditions [2].

Why Harringtonine Cannot Be Substituted with Homoharringtonine in Preclinical Research


Despite sharing a common cephalotaxine nucleus, harringtonine and homoharringtonine are not interchangeable research tools or chemical standards. Their ester side chains differ by a single methylene group, a seemingly minor structural variation that drives quantifiable divergence in potency against solid tumors (mean ID50 ratio of 5.2 in continuous exposure), differential cytotoxic effects across hematopoietic vs. solid tumor cell lines, and distinct susceptibility to hydrolytic degradation under alkaline or high-temperature conditions [1] [2] [3]. Furthermore, harringtonine is the benchmark scaffold for semi-synthetic derivative programs seeking to retain activity against multi-drug resistant phenotypes—a design space where homoharringtonine often serves as a separate comparator rather than a functional replacement [4].

Harringtonine Quantitative Differentiation Guide: Head-to-Head Comparator Data vs. Homoharringtonine and Other Analogs


Lower Potency Against Solid Tumors Relative to Homoharringtonine Under Continuous Exposure Conditions

In a direct comparative study using fresh human tumor cells from 23 patients in a soft agar clonogenic assay, homoharringtonine demonstrated greater potency than harringtonine under continuous exposure conditions. The ratio of mean ID50 (harringtonine/homoharringtonine) was 5.2, indicating that homoharringtonine was approximately five-fold more potent on average [1]. Additionally, the mean area under the survival-concentration curve was significantly smaller for homoharringtonine (5.04 ± 3.87) than for harringtonine (6.15 ± 3.46; p < 0.005), confirming reduced colony survival with HHT treatment [1].

Oncology Solid Tumor Clonogenic Assay

Differential Tumor-Type Selectivity at Low Concentrations in Ovarian and Endometrial Carcinomas

In the same clonogenic assay, harringtonine exhibited significant antitumor activity specifically in ovarian and endometrial carcinoma at a concentration of 0.01 μg/mL [1]. This tissue-type selectivity was not uniformly observed across all solid tumor types tested, and homoharringtonine showed a broader spectrum of activity that included sarcoma and breast cancer in addition to ovarian and endometrial carcinoma [1].

Ovarian Cancer Endometrial Cancer Tumor Selectivity

Approximately 2-Fold Lower Antiproliferative Potency vs. Homoharringtonine in HL-60 Leukemia Cells

Across multiple independent studies, harringtonine exhibits approximately 2-fold lower antiproliferative potency against HL-60 acute promyelocytic leukemia cells compared to homoharringtonine. One study reported IC50 values of ~51 nM for HT and ~22 nM for HHT [1], while another reported values of 47 nM and 22 nM, respectively [2].

Leukemia HL-60 Antiproliferative

Chemical Instability Under Alkaline and High-Temperature Conditions with Specific Degradation Pathway to 4′-Demethyl-Harringtonine

Harringtonine undergoes significant hydrolytic degradation under alkaline conditions and at elevated temperatures. HPLC-fluorescence detection studies demonstrated that HT is unstable in high-temperature and alkaline environments in phosphate-buffered saline (PBS) [1]. In isolated biological homogenates from SD rats, HT is degraded into 4′-demethyl-harringtonine, a specific degradation product identified by UPLC-Q-TOF-MS [1].

Stability Degradation Analytical Chemistry

High Analytical Purity Verification with HPLC ≥99.96% and NMR Structural Confirmation

Commercial harringtonine analytical standards are supplied with verified purity by HPLC at 99.96% and NMR confirmation of structural consistency . Other reputable vendors report HPLC purity of ≥98% .

Analytical Standard HPLC NMR

Baseline Potency Reference for Multi-Drug Resistance and Derivative SAR Programs

Harringtonine serves as the critical baseline comparator in structure-activity relationship studies of cephalotaxine esters, particularly for evaluating activity against multi-drug resistant phenotypes. In K562 human leukemia cells, harringtonine exhibits an IC50 of 30 nM, which lies between the inactive cephalotaxine nucleus (IC50 = 2000 nM) and the more potent homoharringtonine (IC50 = 14 nM) [1]. This intermediate potency positions HT as an essential reference point for quantifying the impact of side-chain modifications on bioactivity.

SAR Multi-Drug Resistance Derivative

Harringtonine (CAS 26833-85-2): Optimal Research and Procurement Scenarios Based on Quantitative Differentiation


Reference Standard for Cephalotaxine Ester SAR Studies Targeting Multi-Drug Resistant Leukemia

For medicinal chemistry programs developing novel cephalotaxine esters against K562 or HL-60/RV+ (vincristine-resistant) leukemia cells, harringtonine provides the essential intermediate-potency benchmark. With an IC50 of 30 nM against K562 cells (between the inactive cephalotaxine nucleus at 2000 nM and the more potent HHT at 14 nM), HT enables precise quantification of the contribution of side-chain modifications to bioactivity [1]. The differential susceptibility profiles of HT versus HHT against multi-drug resistant phenotypes further support its use as a calibrated reference compound rather than a clinical candidate substitute [1].

Mechanistic Studies of Tissue-Specific Sensitivity in Gynecological Solid Tumors

Harringtonine exhibits selective antitumor activity in ovarian and endometrial carcinoma at 0.01 μg/mL, a tissue-type specificity not uniformly shared with homoharringtonine, which additionally targets sarcoma and breast cancer [1]. This differentiated spectrum makes HT the preferred tool compound for investigating the molecular determinants of sensitivity and resistance specifically in gynecological malignancy models, where HHT's broader activity profile would confound tissue-specific mechanistic interpretations [1].

Analytical Method Development and Stability-Indicating Assay Validation

The documented hydrolytic degradation of harringtonine under alkaline and high-temperature conditions—specifically conversion to 4′-demethyl-harringtonine in biological matrices—establishes HT as a model compound for developing and validating stability-indicating HPLC methods [1]. Researchers requiring a cephalotaxine ester with well-characterized forced degradation pathways should procure HT for method robustness testing, as its sensitivity to pH and temperature provides a stringent challenge for analytical method qualification [1].

Antiviral Screening Programs Against Alphaviruses Including Chikungunya Virus

Harringtonine demonstrates potent in vitro inhibition of Chikungunya virus (CHIKV) replication with an EC50 of 0.24 μM, acting at the post-entry stage by interfering with viral protein synthesis [1] [2]. This activity extends to other alphaviruses, and notably, both HT and HHT exhibit enhanced potency against the CHIKV E1 A226V mutant strain compared to wild-type E1 [2]. For virology laboratories screening alphavirus inhibitors, HT offers a well-characterized positive control with established mechanism-of-action data.

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